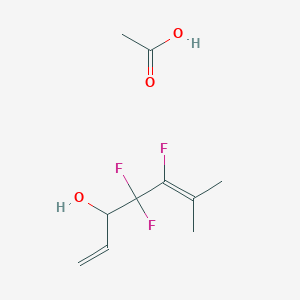
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is a fluorinated organic compound with a unique structure that includes both acetic acid and hepta-dien-3-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hepta-dien-3-ol derivative, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity. The use of catalysts and optimized reaction pathways can further enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings with improved properties.
Mechanism of Action
The mechanism by which acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in enzyme activity or receptor binding, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler fluorinated acetic acid derivative with widespread use in organic synthesis.
(5E)-1,5-heptadien-3-ol: A non-fluorinated analog with similar structural features but different reactivity and applications.
Uniqueness
Acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol is unique due to the presence of both fluorine atoms and a hepta-dien-3-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be suitable.
Properties
CAS No. |
290367-82-7 |
|---|---|
Molecular Formula |
C10H15F3O3 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
acetic acid;4,4,5-trifluoro-6-methylhepta-1,5-dien-3-ol |
InChI |
InChI=1S/C8H11F3O.C2H4O2/c1-4-6(12)8(10,11)7(9)5(2)3;1-2(3)4/h4,6,12H,1H2,2-3H3;1H3,(H,3,4) |
InChI Key |
PTPMMHKHHQRJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C(C=C)O)(F)F)F)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















